molecular formula C27H27ClN2O5 B5171634 2-Phenylethyl 4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5171634
M. Wt: 495.0 g/mol
InChI Key: KIMJOGAPCJQOOT-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is known for its diverse biological activities, and a phenylethyl group that can enhance its pharmacokinetic properties.

Preparation Methods

The synthesis of 2-Phenylethyl 4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the phenylethyl group: This step may involve a Friedel-Crafts alkylation reaction, where the quinoline core is alkylated with a phenylethyl halide in the presence of a Lewis acid catalyst.

    Functionalization of the aromatic ring:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-Phenylethyl 4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Phenylethyl 4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of the quinoline core and the phenylethyl group.

    Pharmacology: It can be used in the study of drug-receptor interactions and the development of new therapeutic agents.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 2-Phenylethyl 4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline N-oxides: Compounds with potential antimicrobial and anticancer activities.

    Phenylethylamines: Compounds with various pharmacological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

2-phenylethyl 4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClN2O5/c1-16-23(26(32)35-12-11-17-7-5-4-6-8-17)24(18-9-10-19(28)21(13-18)30(33)34)25-20(29-16)14-27(2,3)15-22(25)31/h4-10,13,24,29H,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMJOGAPCJQOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)OCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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